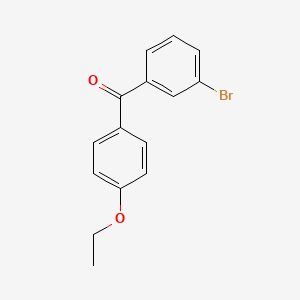

3-Bromo-4'-ethoxybenzophenone

Description

3-Bromo-4'-ethoxybenzophenone (CAS: 872279-52-2) is a brominated aromatic ketone with the molecular formula C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol . Structurally, it consists of two phenyl rings connected by a ketone group, with a bromine atom at the 3-position of one ring and an ethoxy (-OCH₂CH₃) group at the 4'-position of the other. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive bromine substituent and electron-donating ethoxy group .

Properties

IUPAC Name |

(3-bromophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOSECIFRMEZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641758 | |

| Record name | (3-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872279-52-2 | |

| Record name | (3-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4’-ethoxybenzophenone can be synthesized through the reaction of 3-bromobenzoyl chloride with phenetole (ethyl phenyl ether) in the presence of a Lewis acid catalyst such as aluminum trichloride . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4’-ethoxybenzophenone are not widely documented, the general approach involves large-scale synthesis using the same reaction as in laboratory settings, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-ethoxybenzophenone undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.

Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., chlorine) can be used.

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are common.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro- or halo-substituted benzophenones.

Nucleophilic Substitution: Products include substituted benzophenones with different alkoxy or amino groups.

Reduction: The major product is 3-bromo-4’-ethoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4’-ethoxybenzophenone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in drug development due to its structural similarity to pharmacologically active compounds.

Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-ethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-bromo-4'-ethoxybenzophenone and its analogs:

Electronic and Reactivity Differences

- Bromine vs. Fluorine: The bromine atom in this compound acts as a strong electron-withdrawing group, directing electrophilic substitutions to specific positions. In contrast, 3-bromo-4'-fluorobenzophenone’s fluorine is more electronegative but less polarizable, reducing its leaving-group ability .

- Ethoxy vs. Methoxy: The ethoxy group (-OCH₂CH₃) in the target compound provides greater steric bulk and slightly weaker electron-donating effects compared to methoxy (-OCH₃) in analogs like 2-bromo-4'-methoxyacetophenone, influencing reaction kinetics .

- Thiomorpholine vs.

Key Research Findings

- Reactivity: Bromine in this compound facilitates nucleophilic aromatic substitution, while ethoxy groups stabilize intermediates via resonance .

- Biological Activity : Ethoxy and thiomorpholine substituents enhance bioavailability in drug candidates, as observed in estrogenic analogs .

Biological Activity

3-Bromo-4'-ethoxybenzophenone is a compound of interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzophenone family, characterized by two aromatic rings connected by a carbonyl group. The presence of bromine and ethoxy substituents significantly influences its chemical reactivity and biological interactions.

Chemical Formula: CHBrO

Molecular Weight: 335.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can enhance lipophilicity, facilitating membrane penetration, while the ethoxy group may influence binding affinity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could alter receptor activity, impacting signaling pathways related to various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Exhibits inhibitory effects against various bacterial strains.

- Potential as an antifungal agent.

-

Anticancer Properties:

- Investigated for its ability to induce apoptosis in cancer cells.

- Demonstrated cytotoxicity in vitro against several cancer cell lines.

-

Anti-inflammatory Effects:

- May reduce inflammatory markers in cellular models.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL across different strains.

- Significant inhibition of bacterial growth was observed, suggesting potential as a therapeutic agent in treating infections.

Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects on human breast cancer cell lines (MCF-7). Findings included:

- An IC value of approximately 15 µM, indicating effective cytotoxicity.

- Induction of apoptosis was confirmed through flow cytometry analysis, with increased levels of caspase-3 activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-4'-methoxybenzophenone | Methoxy instead of ethoxy | Moderate anticancer activity |

| 4-Chloro-4'-ethoxybenzophenone | Chlorine instead of bromine | Antimicrobial properties |

| 2-Bromo-4'-ethoxybenzophenone | Position of bromine differs | Limited biological studies available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.